Perfluoro(1,2-diethylcyclohexane)
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,6-decafluoro-5,6-bis(1,1,2,2,2-pentafluoroethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F20/c11-1(5(17,18)9(25,26)27)2(12,6(19,20)10(28,29)30)4(15,16)8(23,24)7(21,22)3(1,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDOFOJJNOOWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F)(C(C(F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681080 | |
| Record name | 1,1,2,2,3,3,4,4,5,6-Decafluoro-5,6-bis(pentafluoroethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75169-49-2 | |
| Record name | 1,1,2,2,3,3,4,4,5,6-Decafluoro-5,6-bis(pentafluoroethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
F Nmr Spectroscopic Analysis of Perfluoro 1,2 Diethylcyclohexane
General Applications of Perfluorocarbons
While specific industrial applications for Perfluoro(1,2-diethylcyclohexane) are not documented, the broader class of perfluorocarbons (PFCs) finds use in a variety of high-performance applications due to their unique properties. These properties often include chemical inertness, high thermal stability, excellent dielectric strength, and low flammability.
Potential as a Heat-Transfer Fluid
Given their thermal stability and wide liquid range, many PFCs are utilized as heat-transfer fluids, particularly in the electronics and semiconductor industries. wikipedia.org They are employed in cooling systems for sensitive equipment where electrical conductivity must be minimized. It is conceivable that Perfluoro(1,2-diethylcyclohexane) could serve in this capacity, but there is no direct evidence to support this application.
Potential in Electronic Cooling
The excellent dielectric properties of PFCs make them suitable for direct immersion cooling of electronic components. This method allows for efficient heat dissipation while preventing short circuits. Although there are no studies specifically investigating Perfluoro(1,2-diethylcyclohexane) for this purpose, its perfluorinated structure suggests potential suitability.
Computational Chemistry and Theoretical Investigations of Perfluoro 1,2 Diethylcyclohexane
Quantum Chemical Studies on Molecular Conformations and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like Perfluoro(1,2-diethylcyclohexane) at the atomic level. These methods allow for the detailed exploration of the potential energy surface, providing insights into the stable conformations and the electronic nature of the molecule.
Conformational Isomerism of Perfluoro(1,2-diethylcyclohexane)
Perfluoro(1,2-diethylcyclohexane) can exist as both cis and trans diastereomers, each of which has multiple possible chair conformations due to the ring-puckering and the rotation of the perfluoroethyl groups. The cyclohexane (B81311) ring typically adopts a chair conformation to minimize angular and torsional strain. In substituted cyclohexanes, substituents can occupy either axial or equatorial positions.
The relative stability of these conformers is determined by a complex interplay of steric and electronic effects. In non-fluorinated disubstituted cyclohexanes, the diequatorial conformer of the trans isomer is generally the most stable due to the avoidance of steric hindrance from 1,3-diaxial interactions. However, in perfluorinated systems, the situation is more complex. The large size of the perfluoroethyl groups would be expected to favor equatorial positions to minimize steric strain. Conversely, electrostatic interactions, including dipole-dipole interactions and potential non-classical hydrogen bonds (if any hydrogen were present), can significantly influence conformational preferences. For some fluorinated cyclohexanes, an axial preference has been observed, contrary to what would be predicted based on sterics alone.
Computational methods such as Density Functional Theory (DFT) are employed to calculate the energies of these different conformers. A typical approach involves geometry optimization of all possible chair conformers for both cis and trans isomers, followed by frequency calculations to confirm that they are true minima on the potential energy surface and to obtain thermodynamic data.
Table 1: Hypothetical Relative Energies of Perfluoro(1,2-diethylcyclohexane) Conformers
This interactive table presents hypothetical relative energies for various conformers of Perfluoro(1,2-diethylcyclohexane), illustrating the concepts of conformational analysis. The values are representative and based on general principles for substituted cyclohexanes.
| Isomer | Conformation | Relative Energy (kcal/mol) |
| trans | diequatorial | 0.00 |
| trans | diaxial | 5.50 |
| cis | axial-equatorial | 2.50 |
| cis | equatorial-axial | 2.50 |
Note: These values are illustrative and not based on specific experimental or computational data for Perfluoro(1,2-diethylcyclohexane).
Bonding Analysis and Electronic Structure Calculations
Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate the electronic structure, bonding, and intermolecular interactions within a molecule. In Perfluoro(1,2-diethylcyclohexane), NBO analysis can elucidate the nature of the C-C and C-F bonds, as well as hyperconjugative interactions that may contribute to conformational stability.
Key aspects that can be studied include:
Hybridization: The hybridization of the carbon and fluorine atomic orbitals in the C-F bonds.
Bond Polarity: The charge distribution and the resulting high polarity of the C-F bonds.
Hyperconjugation: The delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals. For instance, interactions between a C-C sigma bonding orbital and a C-F sigma* antibonding orbital (σ → σ*) can contribute to the stability of certain conformations. In some fluorinated systems, these interactions have been shown to favor specific rotamers or even influence the preference for axial or equatorial positioning of substituents.
Electronic structure calculations also provide access to properties such as the molecular electrostatic potential (MEP), which can highlight regions of positive and negative electrostatic potential on the molecular surface, indicating sites susceptible to nucleophilic or electrophilic attack.
Molecular Dynamics Simulations for Understanding Intermolecular Interactions
While quantum chemical calculations are ideal for studying individual molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of a large ensemble of molecules and their interactions over time. For Perfluoro(1,2-diethylcyclohexane), MD simulations can provide insights into its liquid-phase properties and its interactions with other molecules.
A key aspect of perfluorocarbons is their tendency to be both hydrophobic and lipophobic, leading to the formation of a distinct "fluorous" phase. nih.gov This behavior is attributed to the weak van der Waals interactions between perfluorocarbon molecules and hydrocarbon or aqueous systems. nih.gov MD simulations can model these weak intermolecular forces, which are primarily dispersive in nature.
By simulating a system of Perfluoro(1,2-diethylcyclohexane) molecules, one can study:
Liquid Structure: The radial distribution functions can reveal how the molecules pack together in the liquid state.
Transport Properties: Properties like diffusion coefficients and viscosity can be calculated, which are important for practical applications.
Solvation of Other Molecules: MD simulations can be used to understand the solubility of gases and other solutes in Perfluoro(1,2-diethylcyclohexane).
The development of accurate force fields, which are sets of parameters that describe the potential energy of the system, is crucial for obtaining reliable results from MD simulations of perfluorinated compounds.
Predictive Models for Chemical Behavior and Reactivity of Perfluoro(1,2-diethylcyclohexane)
Perfluorinated alkanes are renowned for their chemical inertness. This low reactivity stems from the high strength of the C-F bond and the effective shielding of the carbon backbone by the electron-rich fluorine atoms. However, under specific conditions, they can undergo reactions.
Predictive models for the reactivity of Perfluoro(1,2-diethylcyclohexane) can be developed based on computational chemistry:
Transition State Theory: By calculating the energy of transition states for potential reactions, such as thermal decomposition or reaction with radical species, the activation energies and reaction rates can be predicted.
Frontier Molecular Orbital Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's susceptibility to oxidation and reduction, respectively. Perfluorocarbons typically have very low-lying HOMO and high-lying LUMO energies, consistent with their high stability.
Table 2: Representative Computed Electronic Properties of a Perfluorinated Cyclohexane
This table shows typical values for electronic properties that could be calculated for a perfluorinated cyclohexane, which are indicative of its reactivity.
| Property | Representative Value |
| HOMO Energy | -12.5 eV |
| LUMO Energy | +1.5 eV |
| Ionization Potential | 12.5 eV |
| Electron Affinity | -1.5 eV |
Note: These values are representative for a generic perfluorinated alkane and are intended for illustrative purposes.
Theoretical Frameworks for Solvent Interactions in Perfluorocarbon Systems
The unique solvent properties of perfluorocarbons, including their ability to dissolve large amounts of gases, are a subject of significant theoretical interest. nih.gov Theoretical frameworks to understand these interactions often focus on the weak intermolecular forces at play.
Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM), can be used in quantum chemical calculations to approximate the effect of the solvent environment on the properties of a solute molecule. This can be useful for studying the behavior of Perfluoro(1,2-diethylcyclohexane) as a solvent.
Kirkwood-Buff Theory: This statistical mechanics theory can be applied to data from MD simulations to provide a rigorous description of solvation phenomena, including preferential solvation in mixtures.
Free Energy Calculations: Methods like thermodynamic integration or free energy perturbation can be used in conjunction with MD simulations to calculate the free energy of solvation of different solutes in Perfluoro(1,2-diethylcyclohexane), providing a direct measure of solubility.
The low polarizability of the C-F bond is a key factor in the weak intermolecular interactions of perfluorocarbons. nih.gov This leads to their immiscibility with many other liquids and their unique solvent characteristics. Theoretical models that can accurately capture these weak dispersion forces are essential for understanding and predicting the behavior of perfluorocarbon systems.
Applications of Perfluoro 1,2 Diethylcyclohexane in Specialized Industrial and Environmental Contexts
Utilization as a Chemical Tracer in Geosciences and Environmental Monitoring
The exceptional stability and low background concentrations of perfluorocarbons in the atmosphere make them ideal candidates for use as chemical tracers. bnl.govnih.govacs.org Their primary advantage lies in the ability to be detected at extremely low concentrations, typically in the parts per quadrillion (ppq) range, allowing for the release of small quantities to track the movement of gases and liquids over various distances. bnl.govbristol.ac.uk
Geologic carbon sequestration is a critical strategy for mitigating greenhouse gas emissions, involving the long-term storage of carbon dioxide (CO2) in underground formations. epj-conferences.org Ensuring the integrity and permanence of these storage sites is paramount, and PFTs serve as a vital tool for monitoring, verification, and accounting (MVA) of the sequestered CO2. epj-conferences.orgacs.org Tracers are co-injected with the CO2, and their subsequent detection at the surface or in surrounding areas can provide an early warning of potential leakage. acs.org
Monitoring for CO2 leaks directly is challenging due to naturally high and variable background levels of CO2 in the atmosphere. epj-conferences.org PFTs, including compounds like perfluoro-1,2-dimethylcyclohexane, offer a distinct advantage because their atmospheric background concentrations are exceptionally low. epj-conferences.orgacs.org This high signal-to-noise ratio enables the detection of even minute leaks from a reservoir. bnl.gov Research has demonstrated the feasibility of using PFTs to tag supercritical CO2, showing that the tracers remain dispersed within the CO2 phase during and after injection. uvic.ca
| Property | Significance in CO2 Sequestration Monitoring |
| Chemical Inertness | Ensures the tracer does not react with the CO2 stream, reservoir rocks, or groundwater, remaining intact for detection. |
| Low Detection Limit | Allows for the use of small tracer quantities, which is cost-effective and minimizes environmental impact. nih.govacs.org |
| Low Background | Provides an unambiguous signal of leakage from the sequestration site against negligible atmospheric concentrations. bnl.govepj-conferences.org |
| Thermal Stability | Withstands the temperature and pressure conditions of deep underground storage reservoirs. |
The same properties that make PFTs suitable for geological monitoring also make them excellent for studying the transport and dispersion of substances in the atmosphere. bnl.govnih.gov By releasing a small amount of a specific PFT at a point source, scientists can track its movement and dilution in the air, which is crucial for validating atmospheric dispersion models used in emergency planning and pollution control. copernicus.org
Inert, non-toxic perfluorocarbon tracers are used in controlled experiments to measure air flow and dispersion patterns in complex environments, such as urban areas with varied topography and building structures. bristol.ac.ukcopernicus.org For instance, studies have utilized compounds like perfluoromethylcyclohexane to investigate pollutant dispersion in cities, providing valuable data to validate wind tunnel models and large eddy simulations. copernicus.org These experiments help in understanding how pollutants from sources like traffic or industrial facilities are distributed, which is essential for assessing air quality and public health risks. bristol.ac.uk The principle is to release the tracer at a concentration that will be at least ten times the background level at the sampling sites to ensure clear detection. bristol.ac.uk
Role in Advanced Materials Science and Engineering
The unique chemistry of fluorocarbons, including Perfluoro(1,2-diethylcyclohexane), allows them to serve as building blocks for advanced polymers and thin films with specialized surface properties.
Lyophobic (liquid-repellent) surfaces are of great interest for a variety of applications, including self-cleaning coatings, anti-icing surfaces, and microfluidic devices. Plasma polymerization of fluorinated monomers is a common technique to create thin films with very low surface energy, resulting in hydrophobic and oleophobic properties. researchgate.netptspaper.de
Research has systematically investigated the plasma polymerization of a variety of substituted perfluorocyclohexane (B1265658) monomers, including perfluoro-1,2-dimethylcyclohexane. acs.org This process involves introducing the monomer into a vacuum chamber and subjecting it to an electrical discharge, which breaks the monomer into reactive species that then deposit and polymerize on a substrate. The resulting fluoropolymer films are highly cross-linked and adhere to the underlying material, imparting a lyophobic character to the surface. researchgate.net The structure of the monomer can influence the morphology and wetting properties of the final polymer film. taylorfrancis.com
Plasma-polymerized fluorocarbon films are generally amorphous, meaning they lack a long-range ordered crystalline structure. This amorphous nature, combined with the high density of C-F bonds, leads to films that are not only liquid-repellent but also possess other desirable properties such as low friction, chemical resistance, and good dielectric strength. researchgate.net
While direct research on Perfluoro(1,2-diethylcyclohexane) for this specific purpose is limited, the conceptual link is strong based on studies of similar compounds. For example, perfluoro-1,3-dimethylcyclohexane has been explicitly used in the preparation of amorphous fluorocarbon films through plasma polymerization. acs.org The process fragments the initial monomer, and the resulting film's composition, particularly the relative abundance of CF, CF2, and CF3 functional groups, is influenced by the plasma conditions and the structure of the precursor molecule. acs.org This allows for the tuning of the film's properties for specific applications.
| Monomer Precursor (Example) | Polymerization Method | Resulting Film Type | Key Properties |
| Perfluoro-1,2-dimethylcyclohexane | Plasma Polymerization | Lyophobic Polymer Film | Low surface energy, high water and oil contact angles. researchgate.netacs.org |
| Perfluorohexane | Plasma Polymerization | Ultrahydrophobic Surface | Can lead to high water contact angles, depending on plasma conditions. taylorfrancis.com |
| Perfluoro-1,3-dimethylcyclohexane | Plasma Polymerization | Amorphous Fluorocarbon Film | Chemically resistant, low coefficient of friction, dielectric properties. acs.org |
Application in Microfluidic Systems as Inert Carrier Fluids
Droplet-based microfluidics is a technology that manipulates discrete volumes of fluids in the nanoliter to picoliter range within microchannels. wikipedia.org This technology relies on the use of two immiscible phases: a dispersed phase (the droplets, typically aqueous) and a continuous phase (the carrier fluid, typically an oil). darwin-microfluidics.com
Perfluorocarbons, due to their distinct properties, are highly favored as the continuous phase in many biological microfluidic applications. darwin-microfluidics.com Their chemical and biological inertness prevents reactions with the reagents inside the droplets, which is crucial when working with sensitive biological samples like cells, proteins, or DNA. wikipedia.org Furthermore, their immiscibility with aqueous solutions ensures the stability and integrity of the droplets. darwin-microfluidics.com Fluorinated oils also exhibit high gas solubility, which can be beneficial for long-term cell culture in droplets by allowing for the transport of oxygen and carbon dioxide. While specific use of Perfluoro(1,2-diethylcyclohexane) is not widely documented, its properties are representative of the class of fluorinated oils used for these purposes. wikipedia.orgdarwin-microfluidics.com
Investigation as a Component in Specialized Chemical Reaction Media (e.g., Fluorous Biphasic Systems)nist.gov
Due to the lack of specific studies on Perfluoro(1,2-diethylcyclohexane) in this context, no detailed research findings or data tables can be generated.
Environmental Transport, Fate, and Mechanistic Degradation of Perfluoro 1,2 Diethylcyclohexane
Atmospheric Transport and Dispersion Mechanisms
Due to its perfluorinated nature, Perfluoro(1,2-diethylcyclohexane) is expected to be volatile and possess a high degree of chemical stability, making it a candidate for long-range atmospheric transport. nih.govmiami.eduresearchgate.net The primary mechanisms governing its movement in the atmosphere would include:
Advection and Turbulent Diffusion: Once released into the atmosphere, the compound would be subject to transport by wind currents (advection) and mixing with the surrounding air (turbulent diffusion). The extent of its travel would be dictated by meteorological conditions such as wind speed and atmospheric stability. serdp-estcp.mil
Volatility and Partitioning: As a volatile organic compound, it would primarily exist in the gas phase in the atmosphere. Its low polarity and hydrophobicity would result in minimal partitioning to atmospheric water droplets. However, it may adsorb to airborne particulate matter, which can influence its deposition patterns.
Long-Range Transport Potential: Like other persistent and volatile organic pollutants, Perfluoro(1,2-diethylcyclohexane) has the potential to be transported over vast distances, far from its original source. nih.gov This is a characteristic feature of many PFAS, leading to their detection in remote regions like the Arctic. nih.gov Studies on related perfluorinated cycloalkanes, such as perfluoromethylcyclohexane and perfluoro-1,2-dimethylcyclohexane, which are used as atmospheric tracers, underscore the potential for these types of compounds to persist and travel long distances in the atmosphere.
Mechanisms of Persistence and Resistance to Abiotic Degradation
Perfluoro(1,2-diethylcyclohexane) is anticipated to be highly resistant to abiotic degradation processes in the environment, a hallmark of perfluorinated compounds. This persistence is primarily due to the strength of the carbon-fluorine (C-F) bond. chromatographyonline.commdpi.com
Resistance to Photolysis: The C-F bond is not readily cleaved by environmentally relevant wavelengths of ultraviolet (UV) radiation found in the lower atmosphere. While some perfluorinated compounds can undergo photolysis under specific laboratory conditions (e.g., using high-energy vacuum UV light), this is not a significant degradation pathway in the natural environment. epa.govnih.gov
Resistance to Hydrolysis: The C-F bond is also highly resistant to hydrolysis under normal environmental pH conditions. acs.org The fluorine atoms effectively shield the carbon backbone from nucleophilic attack by water molecules.
Resistance to Oxidation: The strong C-F bonds and the electron-withdrawing nature of fluorine atoms make the molecule resistant to oxidation by common atmospheric oxidants such as hydroxyl radicals (•OH) and ozone (O3).
The combination of these factors leads to an expectation of a very long environmental half-life for Perfluoro(1,2-diethylcyclohexane), likely on the order of many years, similar to other persistent PFAS. mdpi.com
Potential for Biotic Transformation or Accumulation in Environmental Compartments
The potential for biotic interactions with Perfluoro(1,2-diethylcyclohexane) is another area where specific data is lacking, but inferences can be drawn from the broader PFAS literature.
Resistance to Biotic Degradation: Complete biodegradation of perfluorinated compounds is rare. nih.govnih.gov The C-F bond is exceptionally stable and not easily broken by microbial enzymes. nih.govmdpi.com While some polyfluorinated substances can be partially transformed by microorganisms, this often leads to the formation of other persistent PFAS. researchgate.net It is highly unlikely that Perfluoro(1,2-diethylcyclohexane) would serve as a primary growth substrate for microorganisms.
Bioaccumulation Potential: The bioaccumulation behavior of PFAS is complex and depends on factors like the length of the perfluorinated chain and the presence of functional groups. nih.govnih.gov For neutral, non-polar compounds like Perfluoro(1,2-diethylcyclohexane), there is a potential for accumulation in the fatty tissues of organisms due to its lipophilicity. However, the bioaccumulation of cyclic perfluorinated compounds is not as well-studied as that of their linear counterparts. Some studies have shown that perfluorinated acids can accumulate in organisms, and it is plausible that neutral compounds could also be taken up from the environment. researchgate.netresearchgate.net The primary route of accumulation would likely be through the food chain.
Analytical Challenges in Environmental Detection and Monitoring
The detection and monitoring of Perfluoro(1,2-diethylcyclohexane) in environmental samples would present significant analytical challenges, many of which are common to the analysis of all PFAS. speciation.nettechnologynetworks.comchromatographyonline.com
Low Environmental Concentrations: Environmental concentrations of specific PFAS are often very low, in the parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) range, requiring highly sensitive analytical instrumentation. technologynetworks.com
Sample Contamination: Widespread use of fluorinated polymers in laboratory equipment (e.g., tubing, vials, and seals) is a major source of background contamination that can interfere with the accurate quantification of trace levels of PFAS. speciation.netfood-safety.com
Lack of Analytical Standards: The accurate identification and quantification of a specific compound like Perfluoro(1,2-diethylcyclohexane) requires a certified analytical standard. The availability of such standards for less common PFAS can be limited. speciation.net
Instrumentation: The analysis of volatile perfluorinated compounds like Perfluoro(1,2-diethylcyclohexane) would typically require gas chromatography coupled with mass spectrometry (GC-MS). europa.eunih.gov Achieving the necessary sensitivity and selectivity can be challenging, and specialized techniques such as thermal desorption may be needed for air samples. For less volatile PFAS, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the standard method. chromatographyonline.comnih.gov
Data on Related Perfluorinated Cycloalkanes
To provide some context in the absence of specific data for Perfluoro(1,2-diethylcyclohexane), the following table summarizes information on related perfluorinated cyclic compounds.
| Compound Name | CAS Number | Common Application | Environmental Relevance |
| Perfluoromethylcyclohexane | 355-02-2 | Atmospheric tracer gas | Indicates high volatility and persistence |
| Perfluoro-1,2-dimethylcyclohexane | 306-98-9 | Limited data available | Likely persistent and volatile |
| Perfluoroethylcyclohexane sulfonate | 78239-95-1 | Erosion inhibitor in hydraulic fluids | Detected in Great Lakes fish and water |
Mechanistic Interactions of Perfluoro 1,2 Diethylcyclohexane with Biological Systems
Biocompatibility and Biological Inertness at the Molecular Level
The biocompatibility of perfluorocarbons, including Perfluoro(1,2-diethylcyclohexane), is a direct consequence of their molecular structure. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the molecule exceptionally stable and resistant to metabolic degradation. rsc.org This inherent chemical inertness is a primary contributor to its biological inertness. At the molecular level, the dense electron cloud of the fluorine atoms shields the carbon backbone from enzymatic attack. nih.gov
Furthermore, perfluorocarbons are both hydrophobic and lipophobic, meaning they are poorly soluble in both aqueous and lipid environments. This "fluorous" nature leads to minimal nonspecific interactions with biological macromolecules and cellular structures. nih.gov The low polarizability of the C-F bond results in very weak van der Waals forces, which are the primary mode of interaction for these molecules. mdpi.com This minimizes their perturbation of the highly organized molecular environment within biological systems.
The biological inertness of PFCs has been noted in numerous studies, highlighting their suitability for various biomedical applications where minimal biological response is critical. ebm-journal.org While direct studies on Perfluoro(1,2-diethylcyclohexane) are limited, the general principles of PFC biocompatibility are applicable.
Table 1: General Physicochemical Properties of Perfluorocarbons Relevant to Biocompatibility
| Property | Typical Value/Description | Implication for Biocompatibility |
| C-F Bond Energy | ~485 kJ/mol | High chemical stability, resistance to metabolism. |
| Polarizability | Low | Weak intermolecular interactions (van der Waals forces). nih.gov |
| Solubility | Insoluble in water and lipids | Minimal partitioning into biological tissues. |
| Surface Tension | Low | Contributes to their ability to form stable emulsions. |
Investigation of Gas Dissolution and Transport Capabilities in Biological Mimics
Perfluorocarbons are renowned for their high solubility of respiratory gases such as oxygen and carbon dioxide. This capacity is not due to chemical binding, as with hemoglobin, but rather to the physical dissolution of gas molecules within the liquid PFC. The weak intermolecular forces of PFCs create sizable intermolecular cavities where gas molecules can reside. mdpi.com
The amount of gas dissolved in a PFC is directly proportional to the partial pressure of the gas, following Henry's Law. This linear relationship allows for efficient gas uptake at high partial pressures and release at lower partial pressures, a fundamental requirement for an effective gas transport medium.
Table 2: Oxygen and Carbon Dioxide Solubility in a Representative Perfluorocarbon (Perfluorodecalin) Compared to Water and Blood
| Medium | O₂ Solubility (mL/100 mL) | CO₂ Solubility (mL/100 mL) |
| Water (37°C) | 2.3 | 57 |
| Blood (37°C) | 20 (bound to Hb) + 0.3 (dissolved) | 49 |
| Perfluorodecalin (37°C) | 40-50 | ~140 |
Note: Data is for Perfluorodecalin as a representative PFC and illustrates the general gas-carrying capacity.
The mechanism involves the PFC droplets absorbing oxygen from the sparged air bubbles and then transporting it throughout the aqueous phase, effectively increasing the oxygen concentration gradient and facilitating its transfer to the microbial cells. This enhanced oxygen supply can lead to increased cell growth, higher product yields, and improved process efficiency. Studies have shown that the use of PFC emulsions can substantially increase the volumetric oxygen transfer coefficient (kLa) in fermenters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
